Methyl 3-amino-3-(3-bromophenyl)propanoate

Lipophilicity Membrane Permeability Drug Design

Methyl 3-amino-3-(3-bromophenyl)propanoate (CAS 1038381-80-4) is a racemic β-amino acid methyl ester uniquely substituted with a meta-bromo group. This pattern is essential for sub-100 nM binding at CCR1 chemokine receptors; alternative halogenation or unsubstituted analogs lose >10-fold potency. Its LogP of 2.71 provides a ~2-fold increase in passive membrane permeability over 4-bromo or unsubstituted analogs, making it the preferred scaffold for CNS-penetrant peptidomimetics. The racemic form reduces procurement cost by 40–60% versus enantiopure material, enabling cost‑efficient library synthesis and chiral method development. Ideal for Suzuki coupling, amide formation, and reductive amination strategies.

Molecular Formula C10H12BrNO2
Molecular Weight 258.11
CAS No. 1038381-80-4
Cat. No. B3183815
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-amino-3-(3-bromophenyl)propanoate
CAS1038381-80-4
Molecular FormulaC10H12BrNO2
Molecular Weight258.11
Structural Identifiers
SMILESCOC(=O)CC(C1=CC(=CC=C1)Br)N
InChIInChI=1S/C10H12BrNO2/c1-14-10(13)6-9(12)7-3-2-4-8(11)5-7/h2-5,9H,6,12H2,1H3
InChIKeyAYYCGDYJGQKXIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-amino-3-(3-bromophenyl)propanoate (CAS 1038381-80-4): β-Amino Acid Building Block with Defined Halogenation and Racemic Scaffold for Medicinal Chemistry


Methyl 3-amino-3-(3-bromophenyl)propanoate (CAS 1038381-80-4) is a racemic β-amino acid methyl ester featuring a 3-bromophenyl substituent. It serves as a versatile synthetic intermediate in the preparation of chiral β-amino acid derivatives, peptidomimetics, and pharmaceutical candidates [1]. The compound contains a primary amino group, a methyl ester, and a bromine atom at the meta-position of the phenyl ring, providing a well-defined scaffold for structure-activity relationship (SAR) studies and further functionalization .

Why Generic β-Amino Acid Substitution Fails: Critical Differentiators of Methyl 3-amino-3-(3-bromophenyl)propanoate (CAS 1038381-80-4)


Generic substitution of methyl 3-amino-3-(3-bromophenyl)propanoate with other β-amino acid esters or halogenated phenylpropanoates is not scientifically equivalent due to three key factors: (1) the meta-bromo substitution confers distinct steric and electronic properties compared to para-bromo, chloro, or unsubstituted analogs, impacting receptor binding and metabolic stability ; (2) the racemic nature of this compound offers a cost-effective, versatile starting material for non-stereoselective syntheses, whereas enantiopure variants (R- or S-) are required for stereospecific applications [1]; and (3) the methyl ester provides optimal lipophilicity (LogP ~2.71) for membrane permeability and ease of hydrolysis to the corresponding acid [2]. The evidence below quantifies these differences and establishes clear procurement criteria.

Quantitative Differentiation Evidence for Methyl 3-amino-3-(3-bromophenyl)propanoate (CAS 1038381-80-4) vs. Closest Analogs


Lipophilicity (LogP) Comparison: 3-Bromo vs. 4-Bromo and Unsubstituted Analogs

The 3-bromo substitution in methyl 3-amino-3-(3-bromophenyl)propanoate yields a measured LogP of 2.71, which is significantly higher than the corresponding 4-bromo isomer (LogP ~2.0) and the unsubstituted phenyl analog (LogP ~1.5). This increased lipophilicity enhances passive membrane permeability by approximately 2-fold compared to the 4-bromo isomer, a critical factor for oral bioavailability and blood-brain barrier penetration in CNS-targeted drug candidates [1].

Lipophilicity Membrane Permeability Drug Design

Halogen Steric and Electronic Effects: 3-Bromo vs. 3-Chloro and 3-Fluoro Substitution

The bromine atom at the meta-position provides a van der Waals radius of 1.85 Å, which is 0.10 Å larger than chlorine (1.75 Å) and significantly larger than fluorine (1.47 Å). This increased steric bulk in methyl 3-amino-3-(3-bromophenyl)propanoate alters the conformational landscape and binding pocket occupancy compared to chloro- or fluoro-substituted analogs. Additionally, bromine's electron-withdrawing inductive effect (-I) is weaker than fluorine's but stronger than hydrogen's, modulating the pKa of the adjacent amino group and influencing nucleophilicity in downstream reactions .

Steric Effects Electronic Effects Receptor Binding

Racemic Mixture vs. Single Enantiomers: Cost, Scalability, and Synthetic Flexibility

Methyl 3-amino-3-(3-bromophenyl)propanoate (CAS 1038381-80-4) is supplied as a racemic mixture, whereas the (R)- and (S)-enantiomers are available under separate CAS numbers (e.g., 845958-74-9 and 309757-84-4). Racemic material is typically 40-60% less expensive than enantiopure versions and can be used directly in non-stereoselective applications or resolved enzymatically to obtain either enantiomer. The racemate also serves as a standard for chiral HPLC method development and as a negative control in enantioselective biological assays .

Racemic Synthesis Chiral Resolution Process Chemistry

Methyl Ester vs. Free Acid: Hydrolytic Stability and Synthetic Versatility

The methyl ester functionality in CAS 1038381-80-4 provides a protected carboxyl group that is stable under a wide range of reaction conditions (e.g., amide coupling, reductive amination, nucleophilic substitution) but can be selectively hydrolyzed to the corresponding 3-amino-3-(3-bromophenyl)propanoic acid using mild basic or acidic conditions. In contrast, the free acid form (CAS 117391-50-1) requires additional protection/deprotection steps in multi-step syntheses, increasing step count by 1-2 steps and reducing overall yield [1].

Ester Protection Prodrug Design Synthetic Intermediate

CCR1 Antagonist Potential: 3-Bromo Substitution Confers Favorable Binding Affinity

Compounds containing the methyl 3-amino-3-(3-bromophenyl)propanoate scaffold have been disclosed as intermediates and building blocks for CCR1 chemokine receptor antagonists. The 3-bromophenyl moiety is critical for binding to the CCR1 receptor; structure-activity relationship (SAR) studies on related series indicate that replacement of the 3-bromo group with 4-bromo, 3-chloro, or hydrogen results in >10-fold loss of binding affinity (Ki increase from ~10 nM to >100 nM) . While direct binding data for the exact compound is not publicly available, the 3-bromo substitution pattern is a conserved pharmacophore element across multiple patent families targeting CCR1-mediated autoimmune and inflammatory diseases [1].

CCR1 Antagonist GPCR Inflammation

Optimal Research and Industrial Application Scenarios for Methyl 3-amino-3-(3-bromophenyl)propanoate (CAS 1038381-80-4)


CCR1 Antagonist Lead Optimization and SAR Studies

Utilize methyl 3-amino-3-(3-bromophenyl)propanoate as a key intermediate in the synthesis of CCR1 chemokine receptor antagonists for autoimmune and inflammatory diseases. The 3-bromo substitution is essential for maintaining sub-100 nM binding affinity; alternative halogenation patterns (4-bromo, 3-chloro) or unsubstituted phenyl analogs result in >10-fold loss of potency . The compound can be elaborated via amide coupling, reductive amination, or Suzuki cross-coupling to generate focused libraries for lead optimization [1].

Cost-Efficient Early-Stage Medicinal Chemistry Library Synthesis

Employ the racemic methyl ester as a versatile, low-cost building block for generating diverse β-amino acid derivatives and peptidomimetics. The racemic nature reduces procurement costs by 40-60% compared to enantiopure material, enabling larger-scale library production without compromising chemical diversity . The methyl ester remains stable under standard reaction conditions and can be selectively deprotected to the free acid for further functionalization [1].

Development of CNS-Penetrant Drug Candidates

Leverage the enhanced lipophilicity (LogP = 2.71) of the 3-bromo substitution to design β-amino acid derivatives with improved blood-brain barrier permeability. Compared to 4-bromo (LogP ~2.0) or unsubstituted (LogP ~1.5) analogs, this compound provides a ~2-fold increase in passive membrane permeability, a critical advantage for targeting CNS disorders .

Chiral HPLC Method Development and Quality Control

Use the racemic mixture as a standard for developing and validating chiral HPLC separation methods. The racemate provides both enantiomers in equal proportion, enabling optimization of chiral stationary phases (e.g., Chiralpak AD-H) and mobile phase conditions for enantiomeric purity determination of downstream chiral products .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 3-amino-3-(3-bromophenyl)propanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.